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molecular formula C11H15NO4S B8409381 [Furan-2-ylmethyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid

[Furan-2-ylmethyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid

Cat. No. B8409381
M. Wt: 257.31 g/mol
InChI Key: SISFSBJXTQYYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(=O)SCC(C)C(=O)N(CC(=O)O)Cc1ccco1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:2](=[O:3])([CH3:4])[S:5][CH2:6][CH:7]([C:8](=[O:9])[N:10]([CH2:11][C:12](=[O:13])[OH:14])[CH2:15][c:16]1[cH:17][cH:18][cH:19][o:20]1)[CH3:21].[NH3:1]>>[SH:5][CH2:6][CH:7]([C:8](=[O:9])[N:10]([CH2:11][C:12](=[O:13])[OH:14])[CH2:15][c:16]1[cH:17][cH:18][cH:19][o:20]1)[CH3:21]

Inputs

Step One
Name
CC(=O)SCC(C)C(=O)N(CC(=O)O)Cc1ccco1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)SCC(C)C(=O)N(CC(=O)O)Cc1ccco1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
CC(CS)C(=O)N(CC(=O)O)Cc1ccco1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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